molecular formula C15H8F2N4O3S2 B5515696 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B5515696
M. Wt: 394.4 g/mol
InChI Key: LYLVDGJBSKFNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H8F2N4O3S2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.00058880 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating the thieno[3,2-d]pyrimidine ring system have been synthesized for their potential antimicrobial properties. These compounds, which include variations of the core chemical structure you're interested in, have shown good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid. This suggests potential application in treating infections resistant to conventional antibiotics (Hossan et al., 2012).

Anti-inflammatory Activity

Several derivatives of the thieno[3,2-d]pyrimidine class have also been explored for their anti-inflammatory properties. These compounds, synthesized using citrazinic acid as a starting material, have demonstrated good anti-inflammatory activity. This suggests potential use in the development of new anti-inflammatory drugs, potentially comparable to drugs like Prednisolone (Amr et al., 2007).

Potential Thymidylate Synthase Inhibitors

Some studies have focused on synthesizing nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors. This enzyme is a target for anticancer therapy, suggesting that derivatives of your compound could be explored for potential applications in cancer treatment. While some compounds in this category did not exhibit significant inhibition of TS, the research opens avenues for further exploration in antitumor applications (Gangjee et al., 2004).

Insecticidal Applications

Research has also been conducted on using derivatives of thieno[3,2-d]pyrimidin-6-yl compounds for insecticidal purposes. Studies have shown that these compounds can be effective against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential utility in agricultural pest control (Fadda et al., 2017).

Properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O3S2/c16-8-2-1-6(3-9(8)17)19-10(22)5-25-14-7(4-18)11-12(26-14)13(23)21-15(24)20-11/h1-3H,5H2,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVDGJBSKFNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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